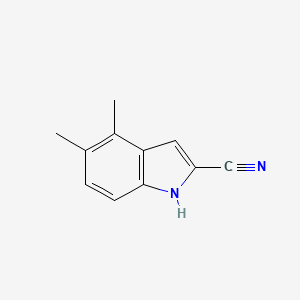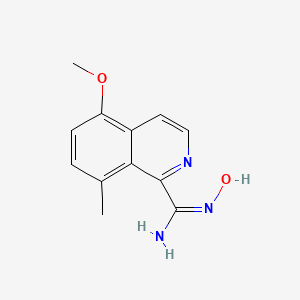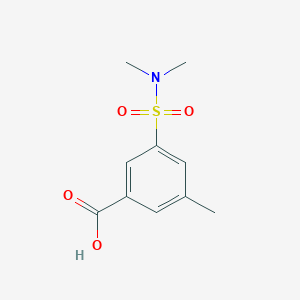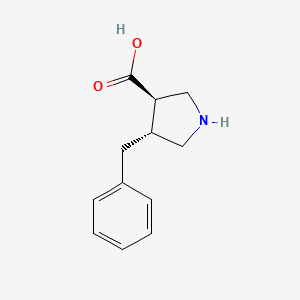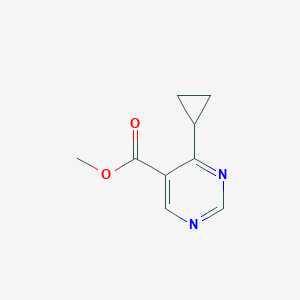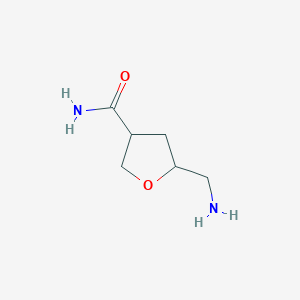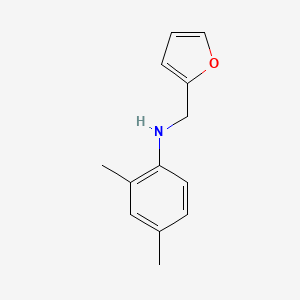
2,2,2-Trifluoroethyl indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoroethyl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate can be achieved through several methods. One common approach involves the trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is essential to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring system also plays a crucial role in its activity by interacting with multiple receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole ring system.
2,2,2-Trifluoroethyl indole: A compound with a similar trifluoroethyl group but different substitution patterns
Uniqueness
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both the trifluoroethyl group and the indole ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1087788-61-1 |
|---|---|
Molekularformel |
C11H10F3NO2 |
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |
InChI-Schlüssel |
CJGSHZBUKLAXDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


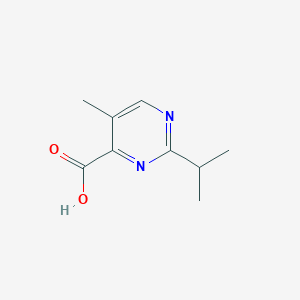
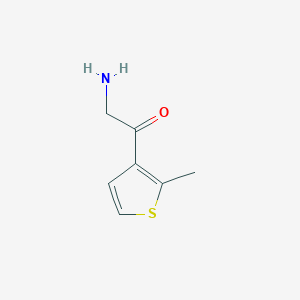
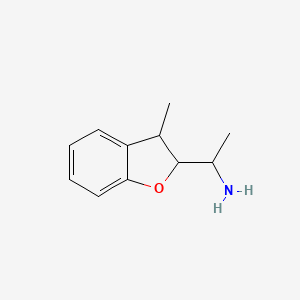
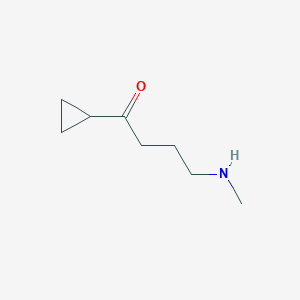
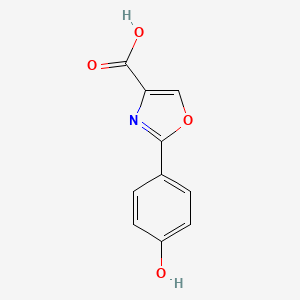
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

